molecular formula C8H6N4O B2482841 2-(4H-1,2,4-triazole-3-carbonyl)pyridine CAS No. 1909336-64-6

2-(4H-1,2,4-triazole-3-carbonyl)pyridine

Cat. No.: B2482841
CAS No.: 1909336-64-6
M. Wt: 174.163
InChI Key: NHFSQGYPPBHEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4H-1,2,4-triazole-3-carbonyl)pyridine is a heterocyclic compound that contains both a pyridine ring and a 1,2,4-triazole ring. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in scientific research.

Mechanism of Action

Target of Action

It is known that triazole compounds, which include 2-(4h-1,2,4-triazole-3-carbonyl)pyridine, are capable of binding in the biological system with a variety of enzymes and receptors . This broad range of potential targets allows triazole compounds to exhibit versatile biological activities.

Mode of Action

Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . These interactions can lead to various changes in the biological system, depending on the specific targets involved.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . These activities suggest that triazole compounds may affect multiple biochemical pathways, leading to various downstream effects.

Result of Action

Given the broad biological activities of triazole compounds , it can be inferred that the compound may have diverse molecular and cellular effects depending on the specific targets and pathways involved.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4H-1,2,4-triazole-3-carbonyl)pyridine typically involves the formation of the triazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions . Another approach is the use of 3-amino-1,2,4-triazole as a starting material, which can be reacted with pyridine derivatives under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-(4H-1,2,4-triazole-3-carbonyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

2-(4H-1,2,4-triazole-3-carbonyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4H-1,2,4-triazole-3-carbonyl)pyridine is unique due to its combined triazole and pyridine rings, which provide a versatile scaffold for drug design and other applications. This dual-ring structure allows for diverse chemical modifications and interactions with various biological targets, enhancing its potential in medicinal chemistry and other fields .

Properties

IUPAC Name

pyridin-2-yl(1H-1,2,4-triazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c13-7(8-10-5-11-12-8)6-3-1-2-4-9-6/h1-5H,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFSQGYPPBHEQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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